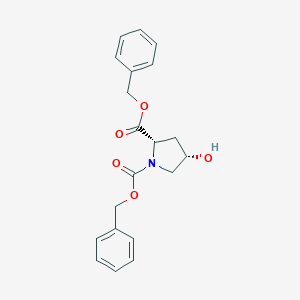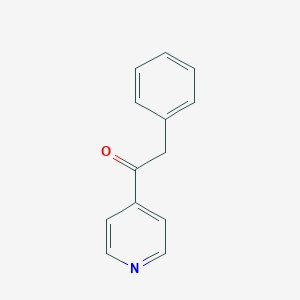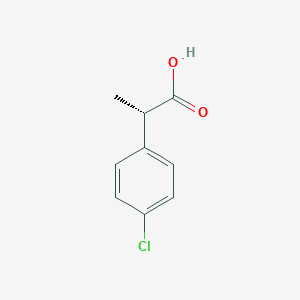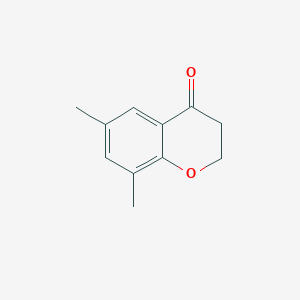
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Descripción general
Descripción
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as DMDP, is a chemical compound with a molecular formula of C11H12O2. It is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Benzopyran-4-ones, including 6,8-Dimethylchroman-4-one, have been studied for their antiproliferative activity against various cancer cell lines. They are considered potential cytotoxic agents that could be effective against multi-drug resistant cancer cells .
Anti-inflammatory Agents
The compound’s structural relatives have shown promise as anti-inflammatory agents in cellular assays. This suggests that 6,8-Dimethylchroman-4-one may also possess anti-inflammatory properties that could be beneficial in treating conditions associated with inflammation .
Antimicrobial Activity
Research has indicated that benzopyran-4-ones can exhibit antimicrobial activity. This implies that 6,8-Dimethylchroman-4-one might be used to inhibit the growth of various microorganisms, contributing to its potential as an antimicrobial agent .
Antioxidant Properties
Studies have compared the antioxidant activity of related compounds to standard antioxidants like BHT and TBHQ. This suggests that 6,8-Dimethylchroman-4-one could serve as an antioxidant in scientific applications, potentially protecting cells from oxidative stress .
Chemical Synthesis and Drug Design
Benzopyran-4-ones are used in chemical synthesis and drug design due to their significant biological activities. As such, 6,8-Dimethylchroman-4-one could play a role in the synthesis of new pharmaceutical compounds with various therapeutic effects .
Propiedades
IUPAC Name |
6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOWUREPUUWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483628 | |
| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15773-95-2 | |
| Record name | 2,3-Dihydro-6,8-dimethyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15773-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 6,8-Dimethylchroman-4-one?
A: 6,8-Dimethylchroman-4-one has been isolated from the stem bark of Securidaca longipedunculata [] and various species of Polygonatum Rhizome, a traditional Chinese medicine. [] Specifically, it's been identified in Polygonatum odoratum. []
Q2: What is the molecular formula and weight of 6,8-Dimethylchroman-4-one?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, based on its chemical name (6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one), we can deduce that its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol.
Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 6,8-Dimethylchroman-4-one and its derivatives?
A: Although the provided abstracts don't delve into specific SAR studies for this compound, research on Polygonati Rhizoma highlights the identification of 5,7-dihydroxy-3-(4′-hydroxybenzyl)-6,8-dimethylchroman-4‐one as a chemical marker for distinguishing between species. [] This suggests that modifications to the basic structure of 6,8-Dimethylchroman-4-one, particularly the addition of hydroxyl groups, could significantly impact its biological activity and contribute to its role as a chemotaxonomic marker. Further research is needed to fully understand the SAR of this compound.
Q4: What are the known biological activities of 6,8-Dimethylchroman-4-one?
A: While the provided abstracts don't detail specific biological activities of 6,8-Dimethylchroman-4-one, they highlight the significance of homoisoflavanones as a class. One abstract mentions that homoisoflavanones extracted from Polygonatum odoratum rhizomes demonstrated inhibitory effects on the formation of advanced glycation end products (AGEs). [] AGEs are implicated in various age-related diseases, suggesting a potential therapeutic avenue for 6,8-Dimethylchroman-4-one and its derivatives.
Q5: Are there any established analytical methods for detecting and quantifying 6,8-Dimethylchroman-4-one?
A: The research on Polygonati Rhizoma employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) to identify and analyze 6,8-Dimethylchroman-4-one within complex plant extracts. [, ] This suggests that HPLC and LC/MS are suitable techniques for the detection and quantification of this compound in various matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)

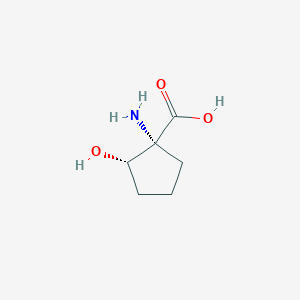
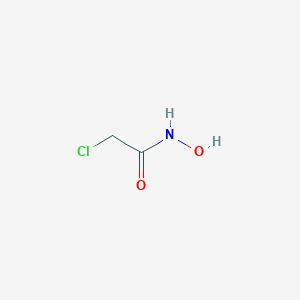
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)

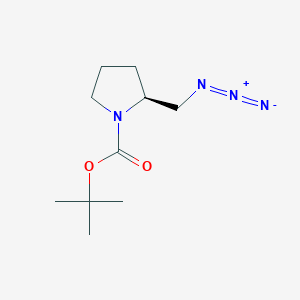
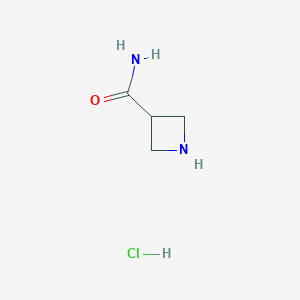
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
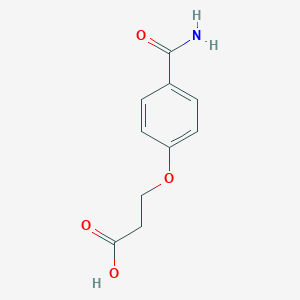
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
